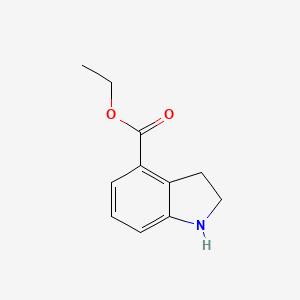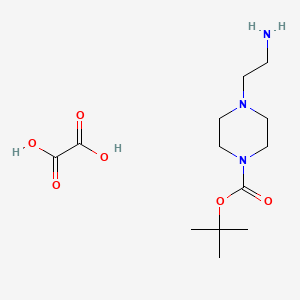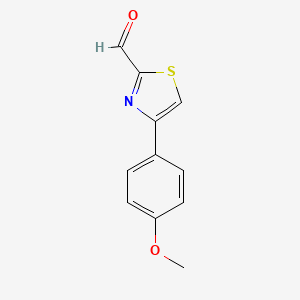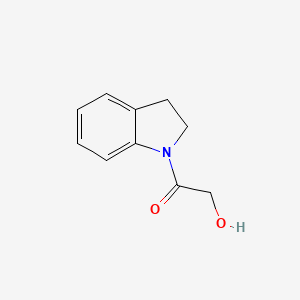![molecular formula C22H14IN3O2 B2679180 [4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate CAS No. 477862-87-6](/img/structure/B2679180.png)
[4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “[4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate” is a complex organic molecule. It contains a pyridine ring and a pyrimidine ring, both of which are nitrogen-containing heterocycles commonly found in many important biological molecules . The iodobenzoate part suggests the presence of an iodine atom and a benzoate group, which is a common moiety in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and pyrimidine rings, and the iodobenzoate group. These groups could potentially participate in various types of intermolecular interactions, including hydrogen bonding, pi-stacking, and halogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The pyridine and pyrimidine rings might be involved in nucleophilic substitution or electrophilic aromatic substitution reactions. The iodine atom in the iodobenzoate group could potentially be replaced by other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the size and shape of the molecule, the functional groups present, and the electronic properties of the atoms and bonds in the molecule .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A notable direction in scientific research involves the synthesis and biological evaluation of compounds with potential anticancer and anti-inflammatory activities. For example, Rahmouni et al. (2016) developed novel pyrazolopyrimidines derivatives, demonstrating cytotoxic activities against cancer cell lines, suggesting the potential of pyrimidine derivatives in cancer therapy (Rahmouni et al., 2016). Similarly, the synthesis of heterocyclic pyridine-based liquid crystals by Ong et al. (2018) reveals the application of pyridine derivatives in creating materials with unique mesomorphic properties, indicative of the versatility of pyridine and pyrimidine cores in material science (Ong et al., 2018).
Antimicrobial and Antitumor Activities
Compounds derived from or related to “[4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate” have been explored for their antimicrobial and antitumor activities. The work by Prakash et al. (2011) on iodine(III)-mediated synthesis of triazolopyridines showcases the antimicrobial potential of these compounds, underscoring the importance of such structures in developing new therapeutic agents (Prakash et al., 2011). Similarly, the synthesis of new pyrimidine derivatives by Bhat et al. (2014) and their screening for anti-inflammatory, analgesic, and antitubercular activities further demonstrate the broad spectrum of biological activities offered by pyrimidine-based compounds (Bhat et al., 2014).
Molecular Docking and QSAR Studies
The rational design of compounds based on pyrimidinylbenzoates, as detailed by He et al. (2007), involves molecular docking and QSAR studies to understand the interaction between these compounds and biological targets, such as enzymes involved in herbicide action. This approach not only aids in the development of potent herbicides but also contributes to the broader field of computational drug design (He et al., 2007).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(4-pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14IN3O2/c23-17-8-4-16(5-9-17)22(27)28-18-10-6-15(7-11-18)21-25-14-12-20(26-21)19-3-1-2-13-24-19/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMKEPMFTBCPOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Tert-butyl-2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B2679097.png)
![N-(2,4-difluorophenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2679099.png)



![methyl 4-(2-(4-bromophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate](/img/structure/B2679108.png)

![N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2679111.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2679115.png)
-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2679116.png)
![N-(2-chloro-4-methylphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2679117.png)

![N-[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]but-2-ynamide](/img/structure/B2679119.png)